![molecular formula C22H22BrN5OS B2769465 7-(4-bromophenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1021209-39-1](/img/structure/B2769465.png)
7-(4-bromophenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-bromophenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C22H22BrN5OS and its molecular weight is 484.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Tuberculostatic Activity
Compounds structurally related to [1,2,4]triazolo[1,5-a]pyrimidines have been synthesized and evaluated for their tuberculostatic activity. The research into these compounds includes exploring their potential as antituberculous agents through various structural analogs, demonstrating a commitment to finding new treatments for tuberculosis. The study by Titova et al. (2019) highlights the synthesis of these compounds and their evaluation for antituberculosis efficacy, providing insights into the structure-activity relationships crucial for drug development (Titova et al., 2019).
Antimicrobial and Antifungal Activity
Research has also focused on synthesizing new [1,2,4]triazolo[1,5-a]pyrimidine derivatives and evaluating their antimicrobial and antifungal activities. These studies are crucial for discovering new compounds that can combat resistant microbial strains. For instance, Chauhan et al. (2019) synthesized a novel series of compounds and assessed their efficacy against various bacterial and fungal pathogens, indicating the potential of these compounds in addressing infectious diseases (Chauhan et al., 2019).
Anticancer and Anti-inflammatory Properties
Another significant area of research involves the synthesis and biological evaluation of [1,2,4]triazolo[1,5-a]pyrimidine derivatives as anticancer and anti-inflammatory agents. These studies aim to develop new therapeutic options for cancer and inflammatory disorders. Rahmouni et al. (2016) presented the synthesis of a novel series of compounds, highlighting their potential as anticancer and anti-5-lipoxygenase agents, which could lead to new treatments for cancer and inflammation (Rahmouni et al., 2016).
Supramolecular Chemistry
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine core have also been explored for their utility in supramolecular chemistry, which involves the creation of complex structures with novel properties. The research in this field aims to develop new materials with potential applications in nanotechnology, electronics, and materials science. Fonari et al. (2004) investigated novel pyrimidine derivatives as ligands for co-crystallization, leading to the formation of hydrogen-bonded supramolecular assemblies with unique structural characteristics (Fonari et al., 2004).
特性
IUPAC Name |
7-(4-bromophenyl)-2-ethylsulfanyl-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN5OS/c1-4-30-22-26-21-24-14(3)18(20(29)25-17-8-6-5-7-13(17)2)19(28(21)27-22)15-9-11-16(23)12-10-15/h5-12,19H,4H2,1-3H3,(H,25,29)(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZKCGXIGHPFQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN2C(C(=C(NC2=N1)C)C(=O)NC3=CC=CC=C3C)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
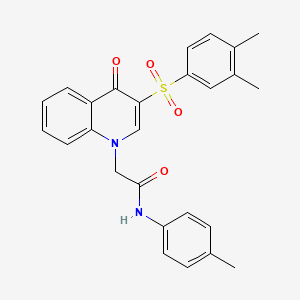


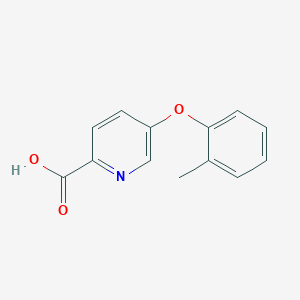

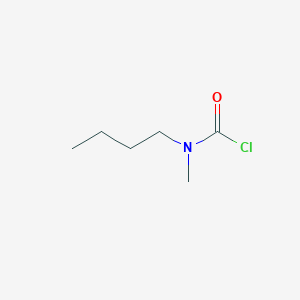
![N-benzyl-N,2-dimethyl-5-[5-(trifluoromethyl)isoxazol-3-yl]thiophene-3-sulfonamide](/img/structure/B2769392.png)
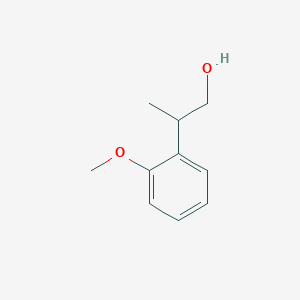
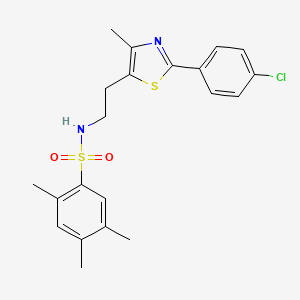
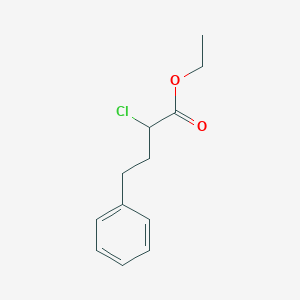
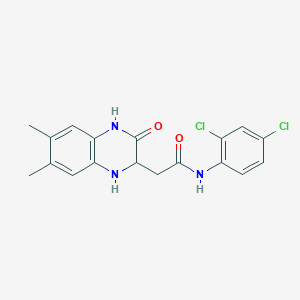
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea](/img/structure/B2769401.png)
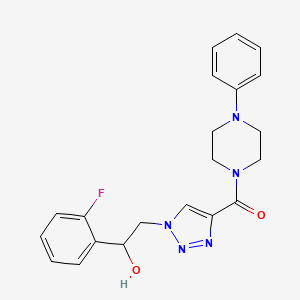
![Ethyl 5-[(2-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2769404.png)
